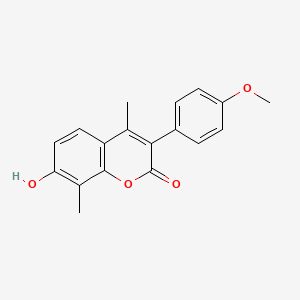

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H12O5 . It is also known as 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one .

Synthesis Analysis

The synthesis of this compound and similar compounds has been studied extensively. One common method is the Pechmann coumarin synthesis method, which involves the use of various Lewis acids . The optimal synthesis conditions for 7-hydroxy-4-substituted coumarins have been explored, providing a reference for future industrial production of coumarins .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 284.26 and its InChI code . It is a solid at room temperature .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Effects

The compound derived from Belamcanda chinensis has been reported to exhibit antimicrobial and anti-inflammatory effects. This highlights its potential in the development of treatments targeting infections and inflammatory conditions. The structure of the compound facilitates interactions with microbial cells and inflammatory mediators, suggesting a mechanism of action that could be explored further for therapeutic applications (Liu, Ma, Gao, & Wu, 2008).

Analgesic Activity

Research into the analgesic activity of stereoisomers of this compound reveals its potential in pain management. The findings suggest that the compound's structure may interact with biological targets involved in pain perception, offering a foundation for developing new analgesic drugs. The analgesic effect demonstrated by certain isomers of this compound indicates its relevance in pharmacological research focused on pain relief (Pavlova et al., 2015).

Photochromic Materials and Biologically Active Products

The carbene complex derived from this compound has been used in synthesizing naphthopyran and naphthopyrandione units, which are crucial in photochromic materials and biologically active natural products. This application is significant for the development of materials with variable optical properties and for synthesizing compounds with biological activity, showcasing the compound's versatility in material science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).

Spectral and Fluorescent Properties

The spectral and fluorescent properties of derivatives of this compound have been extensively studied, providing insights into their behavior in different pH environments. This research is foundational for developing fluorescent probes and sensors, which are crucial in biological imaging and diagnostics. Understanding the effects of substituents on these properties can guide the design of more effective and selective imaging agents (Serdiuk & Roshal, 2015).

Anticancer Activity

Compounds related to 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one have shown significant cytotoxic potential against breast cancer cell lines. This suggests its utility in cancer research, particularly in the synthesis of novel anticancer agents. Exploring the compound's mechanism of action and its interactions with cancer cells can lead to the development of targeted therapies with improved efficacy and reduced side effects (Singh, Saxena, Sahabjada, & Arshad, 2017).

Orientations Futures

The future directions for research on 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the biological activity of many coumarin derivatives, these compounds may have potential uses in medicine and other fields .

Propriétés

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-10-14-8-9-15(19)11(2)17(14)22-18(20)16(10)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEMKBLWLGIWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)

![[1-(3-Formyl-4-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2542171.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)